molecular formula C9H12O3 B1582436 Cyclotene propionate CAS No. 87-55-8

Cyclotene propionate

Cat. No. B1582436
CAS RN: 87-55-8
M. Wt: 168.19 g/mol
InChI Key: NKRMCRMCMGRKHS-UHFFFAOYSA-N
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Description

Cyclotene propionate, also known as FEMA 4511, is a flavor ingredient . It is structurally a composite of methyl propionate and methylcyclopentenone . It has been used in various applications including as a fragrance ingredient .


Synthesis Analysis

The synthesis of Cyclotene propionate involves complex chemical processes . A study has shown that it can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

Cyclotene propionate is structurally a composite of methyl propionate (P) and methylcyclopentenone © . Its molecular formula is C9H12O3 .


Chemical Reactions Analysis

The process of “smelling” Cyclotene propionate involves an analysis of submolecular structural features . This process is perturbed by exploiting adaptation, a fundamental mechanism by which specific neuronal responses decay after repetitive or prolonged stimulation .


Physical And Chemical Properties Analysis

Cyclotene propionate is a member of the fragrance structural group ketones cyclopentanones and cyclopentenones . The common characteristic structural element of the group members is a cyclopentanone or cyclopentenone ring .

Scientific Research Applications

Fragrance Applications

A review focused on the toxicologic and dermatologic aspects of cyclotene propionate, commonly used as a fragrance ingredient, was conducted by Scognamiglio et al. (2012). This compound belongs to the fragrance structural group of ketones cyclopentanones and cyclopentenones, characterized by a cyclopentanone or cyclopentenone ring structure. The review comprehensively summarized the available toxicology and dermatology papers related to this fragrance ingredient, contributing to the overall assessment of its safety in fragrance applications (Scognamiglio et al., 2012).

Copper Complexes in Biochemical Research

Kubeil et al. (2015) explored the structural and biochemical properties of cyclam (1,4,8,11-tetraazacyclotetradecane) ligands with N-substituted propionic acid groups. These compounds form pentacoordinate copper(II) complexes with significant biochemical applications. The study provided insights into the distortion of these complexes from square pyramidal to trigonal bipyramidal shapes, affecting their stability and biochemical interactions, particularly in superoxide dismutase (SOD) activity and biodistribution studies (Kubeil et al., 2015).

Polymer Applications in Electro-Optics

Zhao et al. (2003) discussed the development of intrinsically polar self-assembled superlattices (SASs) on Cyclotene™, a commercially available polymer. These SAS films were used to fabricate traveling-wave electro-optic (EO) modulators, demonstrating a practical approach towards creating 'all-organic' modulators. This study highlights the application of cyclotene in advanced electro-optical devices, indicating its potential in the field of materials science and engineering (Zhao et al., 2003).

Microbial Propionic Acid Production

Gonzalez-Garcia et al. (2017) conducted a study on the microbial production of propionic acid (propionate), a valuable carboxylic acid used in various industries including food, cosmetics, plastics, and pharmaceuticals. The study provided a comprehensive analysis of the major metabolic routes for propionate production, emphasizing the need for enhanced understanding of metabolic capabilities for efficient production (Gonzalez-Garcia et al., 2017).

Encapsulation Agents in Pharmaceuticals

Pinho et al. (2014) explored the use of cyclodextrins as encapsulation agents for bioactive plant molecules in pharmaceutical applications. Cyclodextrins, derived from the degradation of starch, can significantly improve the biological, chemical, and physical properties of bioactive molecules, thus offering a promising solution for enhancing drug efficacy and stability (Pinho et al., 2014).

Propionate in Animal Nutrition

Zhang et al. (2018) investigated the effects of calcium propionate (CaP) as a feed additive on the development of rumen epithelium in calves. The study demonstrated that CaP supplementation improved rumen fermentation and development of rumen epithelium through stimulating mRNA expression of G protein-coupled receptors, indicating its potential application in animal nutrition (Zhang et al., 2018).

Safety And Hazards

Cyclotene propionate has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . It is generally recognized as safe (GRAS) when used as a flavor ingredient .

Future Directions

Cyclotene propionate has potential applications in advanced semiconductor packaging for 5G, AI, and other high-performance applications . DuPont has introduced a new photo-imageable dielectric (PID) dry film material that can be used in advanced semiconductor packaging applications .

properties

IUPAC Name

(2-methyl-5-oxocyclopenten-1-yl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-8(11)12-9-6(2)4-5-7(9)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRMCRMCMGRKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236040
Record name Cyclotene propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Creamy carmellic buttery aroma
Record name Cyclotene propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Cyclotene propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.092-1.097 (20°)
Record name Cyclotene propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Cyclotene propionate

CAS RN

87-55-8
Record name 2-Methyl-5-oxocyclopent-1-enyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotene propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotene propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-oxocyclopent-1-enyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOTENE PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBU83W2QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
… of cyclotene propionate when used as a fragrance ingredient is presented. Cyclotene propionate … Available data for cyclotene propionate were evaluated then summarized and includes …
Number of citations: 3 www.sciencedirect.com
IG Sipes, M DiNovi, JC Larsen… - WHO FOOD …, 2011 - seguridadalimentaria.elika.eus
… Europe ND ND ND USA ND ND ND Japan 0.3 0.1 0.001 Cyclotene propionate (2055) 300 5 í … The secondary component of cyclotene propionate (No. 2055) is cyclotene (No. 418). …
Number of citations: 8 seguridadalimentaria.elika.eus
SA Hashim, K Shameli, FNM Akhir… - Journal of Advanced …, 2022 - akademiabaru.com
… Isobutylamine, vanillin and cyclotene propionate were among having the most frequency of occurrence in the refill e-liquid products while some of the flavour compounds only appeared …
Number of citations: 4 www.akademiabaru.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The cyclopentanone and cyclopentenone group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, calculated …
Number of citations: 59 www.sciencedirect.com
F Additives - 2001 - search.proquest.com
(ProQuest:... denotes formulae omitted.) Seventy-third meeting of the Joint FAO/WHO Expert Committee on Food Additives Geneva, 8-1 7 June 201 0 Members Dr M. Bolger, Center for …
Number of citations: 175 search.proquest.com
SA Yadav, S Ramalingam, A Jebamalairaj… - … of Complementary and …, 2016 - degruyter.com
Background Antioxidant and antihistamine agents from Barleria noctiflora Lf as natural source due to the existing modern medicine give various adverse effects to overcome these …
Number of citations: 10 www.degruyter.com
RL Smith, WJ Waddell, SM Cohen, VJ Feron… - Food technology, 2009 - ift.org
The 24th publication by the FEMA Expert Panel presents safety and usage data on 236 new generally recognized as safe flavoring ingredients. 06.09• www. ift. org pg 47 were compiled …
Number of citations: 52 www.ift.org
JZ Li, WK Zhang, GP Ge, H Zheng… - Organic & Biomolecular …, 2021 - pubs.rsc.org
The direct use structurally simple ketones as α-ketone radical sources for α-C(sp3)–H functionalization is a sustainable and powerful approach for constructing complex and …
Number of citations: 12 pubs.rsc.org
DX Martínez-Vargas, L Sandoval-Rangel… - Journal of applied …, 2018 - scielo.org.mx
Natural mineral catalysts dolomite and clinoptilolite were evaluated in their calcined and non-calcined form for application in the catalytic in-situ pyrolysis of orange peel. Biomass …
Number of citations: 3 www.scielo.org.mx
FAO Joint, World Health Organization… - 2011 - apps.who.int
… The secondary component of cyclotene propionate (No. 2055) is cyclotene (No. 418). …
Number of citations: 247 apps.who.int

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